molecular formula C6H7N3OS2 B2379733 2-Sulfanylidene-3,5,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one CAS No. 887201-49-2

2-Sulfanylidene-3,5,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one

Cat. No. B2379733
CAS RN: 887201-49-2
M. Wt: 201.26
InChI Key: AZYCMJOJOVIFPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for the compound involves the synthesis of the key intermediate, 2-amino-5-benzylthiadiazole, which is then reacted with 4-benzylpiperazine to form the final product. A general and convenient route for the synthesis of 5- (aryl)- [1,3,4]thiadiazol-2-ylamines, Schiff bases of thiadiazoles and 2,5,7-triaryl-5H- [1,3,4]thiadiazolo pyrimidin-6 -one is reported .


Molecular Structure Analysis

The molecular structure of 2-Sulfanylidene-3,5,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one can be found in various databases such as PubChem .


Chemical Reactions Analysis

This research is aimed at synthesizing pyrimidine heterocycles that contain 1,3,4-thiadiazole ring moiety by microwave-assisted multi-component reactions . The synthesis of [1,3,4] thiadiazolo [3,2-a]pyrimidine-6-carboxylate derivatives was carried out in a single-step reaction using aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles (with molar ratio of 1:2:1 respectively) in the presence of [Et 3 NH] + [HSO 4] - ionic liquid, under solvent-free conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Sulfanylidene-3,5,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one include a molecular weight of 201.26. More detailed properties can be found in databases like PubChem .

Scientific Research Applications

    Anticancer Activity

    • Results : Compounds B4 and B5 demonstrated promising binding affinity to the STAT3 enzyme. In vitro studies revealed that B4 and B5 effectively inhibited MDA-MB-232 cell growth. Additionally, B5 was subjected to acute oral toxicity studies and in vivo anti-cancer investigations .

properties

IUPAC Name

2-sulfanylidene-3,5,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3OS2/c10-4-2-1-3-9-5(7-4)12-6(11)8-9/h1-3H2,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYCMJOJOVIFPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N=C2N(C1)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Sulfanylidene-3,5,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one

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